4-(Bromomethyl)nonane
Overview
Description
4-(Bromomethyl)nonane is an organic compound with the molecular formula C10H21Br. It is a brominated alkane, characterized by a bromomethyl group attached to the fourth carbon of a nonane chain. This compound is primarily used in organic synthesis and serves as a building block for various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Bromomethyl)nonane can be synthesized through several methods. One common approach involves the bromination of nonane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions in a suitable solvent like carbon tetrachloride .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)nonane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) for hydroxylation, ammonia (NH3) for amination, and sodium thiolate (NaSR) for thiolation.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) are typically used for elimination reactions.
Major Products:
Substitution: Alcohols, amines, and thioethers.
Elimination: Alkenes.
Scientific Research Applications
4-(Bromomethyl)nonane is utilized in various scientific research applications:
Organic Synthesis: It serves as a precursor for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Derivatives of this compound are explored for their potential biological activities and therapeutic applications.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)nonane in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products . The bromine atom in this compound acts as a leaving group, facilitating various substitution and elimination reactions .
Comparison with Similar Compounds
4-(Chloromethyl)nonane: Similar to 4-(Bromomethyl)nonane but contains a chlorine atom instead of bromine.
4-(Iodomethyl)nonane: Contains an iodine atom, which is a better leaving group than bromine, leading to faster reaction rates in substitution reactions.
Uniqueness: this compound is unique due to its balanced reactivity and stability. The bromine atom provides a good balance between reactivity and leaving group ability, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-(bromomethyl)nonane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21Br/c1-3-5-6-8-10(9-11)7-4-2/h10H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNURUMLOCADGAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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